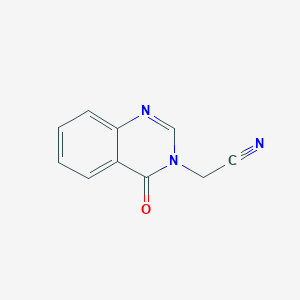
3-(azepane-1-carbonyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepane-1-carbonyl)-N,N-dimethylaniline, also known as DMAC, is a chemical compound that belongs to the class of tertiary amides. It has a molecular weight of 256.4 g/mol and a chemical formula of C15H23N2O. DMAC is a colorless to yellowish liquid that is soluble in most organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 3-(azepane-1-carbonyl)-N,N-dimethylaniline is not well understood. However, studies have shown that this compound can act as a nucleophile and undergoes reactions with electrophiles. This compound can also form hydrogen bonds with other molecules, which can affect its reactivity and properties.
Biochemical and Physiological Effects:
This compound has no significant biochemical or physiological effects on the human body. It is not known to be toxic, carcinogenic, or mutagenic. However, this compound can cause skin irritation and allergic reactions in some individuals.
実験室実験の利点と制限
3-(azepane-1-carbonyl)-N,N-dimethylaniline has several advantages as a reagent in laboratory experiments. It is a highly reactive and versatile compound that can be used in a wide range of reactions. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including its potential toxicity and skin irritant properties. Therefore, proper safety precautions should be taken when handling this compound in the laboratory.
将来の方向性
There are several future directions for the research and application of 3-(azepane-1-carbonyl)-N,N-dimethylaniline. One of the significant areas of research is the development of new methods for the synthesis of this compound and its derivatives. Another area of research is the investigation of the reactivity and properties of this compound in different environments and under different conditions. Additionally, the potential applications of this compound in the synthesis of new materials, such as biodegradable polymers and functionalized nanoparticles, are also areas of interest.
Conclusion:
In conclusion, this compound is a versatile and important compound in scientific research. Its unique properties and potential applications in various fields make it an attractive reagent for laboratory experiments. The synthesis of this compound can be achieved through several methods, and its mechanism of action is not well understood. While this compound has no significant biochemical or physiological effects on the human body, it can cause skin irritation and allergic reactions. The future directions for the research and application of this compound are vast, and further investigation is needed to fully understand its properties and potential applications.
合成法
The synthesis of 3-(azepane-1-carbonyl)-N,N-dimethylaniline can be achieved through several methods. One of the most common methods is the reaction of 3-aminocapronitrile with N,N-dimethylaniline in the presence of a catalyst. This method yields this compound in a high yield and purity. Other methods include the reaction of 3-aminocaprolactam with N,N-dimethylaniline and the reaction of 1,6-dibromohexane with N,N-dimethylaniline followed by the reaction with sodium azide and reduction.
科学的研究の応用
3-(azepane-1-carbonyl)-N,N-dimethylaniline has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the synthesis of polyamides. This compound is a crucial monomer in the synthesis of Nylon 6,6, which is widely used in the production of fibers, films, and plastics. This compound is also used in the synthesis of other polyamides, including Nylon 6, Nylon 6,10, and Nylon 12.
特性
IUPAC Name |
azepan-1-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)14-9-7-8-13(12-14)15(18)17-10-5-3-4-6-11-17/h7-9,12H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFXRUGLXNPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)

![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)

![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)

![2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7467003.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467011.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)